N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
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Overview
Description
N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazides and appropriate electrophiles.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the piperazine derivative with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring.
Reduction: Reduction reactions may occur at the carboxamide group.
Substitution: Substitution reactions can occur at the aromatic ring, particularly involving the fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-difluorophenyl)piperazine-1-carboxamide: Lacks the thiadiazole ring.
4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide: Lacks the difluorophenyl group.
N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine: Lacks the carboxamide group.
Uniqueness
N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is unique due to the presence of both the difluorophenyl and thiadiazole rings, which may confer distinct biological activities and chemical properties compared to its analogs.
Biological Activity
N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H13F2N5OS
- CAS Number : 2097897-38-4
- Molecular Weight : 303.34 g/mol
The compound features a piperazine core substituted with a thiadiazole moiety and difluorophenyl group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds containing thiadiazole structures exhibit a wide range of biological activities, including:
-
Anticancer Activity :
- Studies have shown that thiadiazole derivatives can inhibit the proliferation of various cancer cell lines. For example, one study reported that derivatives with similar structures demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 breast cancer cells, indicating potent anticancer properties .
- The mechanism often involves the induction of apoptosis via pathways involving p53 and caspase activation .
- Antimicrobial Activity :
- Antiplatelet Activity :
Anticancer Studies
A comprehensive study on a series of thiadiazole derivatives indicated that modifications in the chemical structure significantly affect their biological activity. For instance:
- Case Study : A derivative similar to this compound exhibited an IC50 value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen .
- Mechanism : The activation of apoptotic pathways was confirmed through Western blot analysis showing increased levels of p53 and cleaved caspase-3.
Antimicrobial Studies
Thiadiazole derivatives have been tested against various pathogens:
- Example : Compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N5OS/c14-9-2-1-3-10(15)12(9)17-13(21)20-6-4-19(5-7-20)11-8-16-22-18-11/h1-3,8H,4-7H2,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJKQLCMMRVENW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)NC3=C(C=CC=C3F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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